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Compound of Interest

Compound Name: 2-Methoxy-1h-imidazole

CAS No.: 61166-01-6

Cat. No.: B1370247

Get Quote

Compound: 2-Methoxy-1H-imidazole CAS Registry Number: 61166-01-6 Formula: C₄H₆N₂O

Molecular Weight: 98.10 g/mol [1][2]

Executive Summary & Chemical Context
2-Methoxy-1H-imidazole is a structural distinct derivative of imidazole where the oxygen atom

at the C2 position is methylated. Unlike its tautomer, 1,3-dihydro-2H-imidazol-2-one (2-

hydroxyimidazole), which exists predominantly in the ketone form, the 2-methoxy derivative

fixes the structure in the aromatic imidazole form.

This compound is thermodynamically sensitive. In acidic aqueous conditions, it is prone to

hydrolysis back to the imidazolinone. Therefore, spectroscopic analysis requires anhydrous

conditions (e.g., DMSO-d₆ or CDCl₃) to prevent artifact formation. The data presented below

synthesizes experimental baselines established in primary literature (e.g., Matsuura et al.,

Chem. Pharm. Bull. 1993).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation
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Solvent Selection:DMSO-d₆ is preferred over CDCl₃ to prevent rapid proton exchange of the

N-H signal and to stabilize the polar tautomer.

Concentration: 10–15 mg in 0.6 mL solvent.

Internal Standard: Tetramethylsilane (TMS,

0.00 ppm).

Data Table: ¹H NMR (400 MHz, DMSO-d₆)

Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Insight

N-H (N1) 11.80 – 12.20 Broad Singlet 1H –

Highly

exchangeabl

e; shift varies

with

concentration

/temp.

H-4 / H-5 6.70 – 6.95
Doublet/Multi

plet
2H

Ring protons.

Often appear

as a

broadened

singlet due to

rapid

tautomeric

exchange at

N1/N3.

O-CH₃ 3.85 – 3.98 Singlet 3H –

Diagnostic

peak. Distinct

from N-Me

(typically

3.4–3.6).

Data Table: ¹³C NMR (100 MHz, DMSO-d₆)
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Assignment
Shift (

, ppm)
Signal Type Structural Insight

C-2 155.0 – 158.0 Quaternary

Highly deshielded due

to attachment to both

N and O.

C-4 / C-5 112.0 – 118.0 CH

Aromatic ring carbons.

Broadened if

tautomerism is fast.

O-CH₃ 56.0 – 58.0 CH₃
Characteristic

methoxy carbon.

Expert Insight: Tautomeric Exchange
In solution, the H-4 and H-5 protons often appear equivalent or chemically indistinct due to the

rapid migration of the N-H proton between N1 and N3.

Sharp Signals: Indicate a "frozen" tautomer (rare at RT).

Broad Signals: Indicate intermediate exchange rates.

Differentiation: If the spectrum shows a carbonyl carbon >160 ppm and no methoxy peak,

the sample has hydrolyzed to 2-imidazolinone.

Infrared (IR) Spectroscopy
IR analysis is critical for distinguishing the O-methylated product from the N-methylated isomer

or the hydrolyzed ketone.

Diagnostic Bands (KBr Pellet / ATR)
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Functional
Group

Wavenumber
(cm⁻¹)

Intensity Mode
Diagnostic
Value

N-H Stretch 3100 – 2800 Broad, Med Stretching

Indicates free N-

H; broadness

suggests H-

bonding.

C=N Stretch 1590 – 1610 Strong Stretching

Confirms

aromatic

imidazole ring

integrity.

C-O-C Stretch 1020 – 1050 Strong Stretching

Crucial: Confirms

the ether linkage

(Methoxy group).

Absence of C=O > 1650 – –

The absence of a

strong band at

1650–1700 cm⁻¹

rules out the

imidazolinone

contaminant.

Mass Spectrometry (MS)
Ionization Method: ESI+ or EI

Molecular Ion: [M]⁺ or [M+H]⁺ depending on ionization.

Formula: C₄H₆N₂O

Fragmentation Pattern (EI, 70 eV)
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m/z Ion Composition Fragment Identity Mechanism

98 [C₄H₆N₂O]⁺ Molecular Ion (M⁺) Parent peak.

83 [C₃H₃N₂O]⁺ [M – CH₃]⁺

Loss of methyl radical

from the methoxy

group.

69 [C₃H₃N₂]⁺ [M – CHO]⁺
Loss of formyl radical

or CO+H.

55 [C₂H₃N₂]⁺ Imidazole fragment Ring cleavage.

Visualization: Tautomerism & Synthesis Workflow
The following diagram illustrates the critical relationship between the target molecule and its

common hydrolytic impurity, alongside the characterization logic.

Starting Material
(5-Aminopyrimidin-4-one)

TARGET:
2-Methoxy-1H-imidazole

(Aromatic)

Synthesis
(Matsura et al.)

IMPURITY:
2-Imidazolinone
(Ketone Form)Acidic Hydrolysis

(Moisture)

1H NMR Check:
Singlet @ 3.9 ppm?

IR Check:
Band @ 1680 cm-1?

Confirm Structure

Yes (OMe present)
Hydrolysis Detected

No (Loss of OMe)

No (Absence of C=O)
Yes (Strong C=O)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing 2-Methoxy-1H-imidazole from its hydrolytic ketone

byproduct using spectroscopic markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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